molecular formula C20H15Cl2N5O4 B2628680 9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887890-38-2

9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2628680
CAS No.: 887890-38-2
M. Wt: 460.27
InChI Key: FTYUOESNPHYKJS-UHFFFAOYSA-N
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Description

9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenyl and dimethoxyphenyl groups attached to a purine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. The key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the dichlorophenyl and dimethoxyphenyl groups.

    Cyclization: reactions to form the purine core.

    Amidation: reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include:

    Catalysis: to enhance reaction rates and selectivity.

    Purification techniques: such as recrystallization and chromatography to isolate the desired product.

    Scale-up processes: to ensure consistent production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: can be compared with other purine derivatives and substituted anilines.

    Similar compounds: include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O4/c1-30-10-4-5-11(14(8-10)31-2)18-24-15(17(23)28)16-19(26-18)27(20(29)25-16)9-3-6-12(21)13(22)7-9/h3-8H,1-2H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYUOESNPHYKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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